9,10-Dihydro-9,10-ethanoanthracene

Descripción general

Descripción

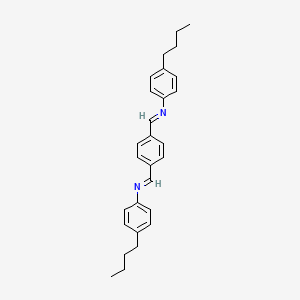

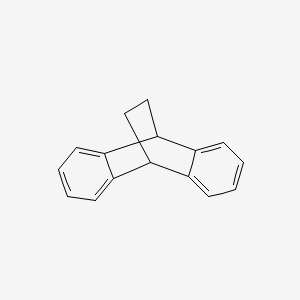

9,10-Dihydro-9,10-ethanoanthracene, also known as Dibenzobicyclo [2.2.2]octadiene or 1,4-endo-o-Phenylenenaphthalene, 1,2,3,4-tetrahydro-, is a chemical compound with the molecular formula C16H14 . It has a molecular weight of 206.2824 .

Molecular Structure Analysis

The molecular structure of 9,10-Dihydro-9,10-ethanoanthracene consists of a rigid framework, which can be viewed in 3D using specific software . The IUPAC Standard InChIKey for this compound is VPPCQVCZKDIGGG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

9,10-Dihydro-9,10-ethanoanthracene has a molecular weight of 206.2824 and a monoisotopic mass of 206.109543 Da . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

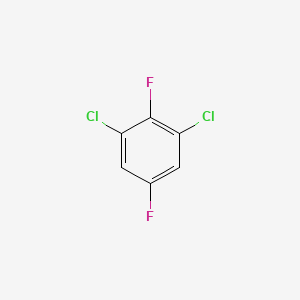

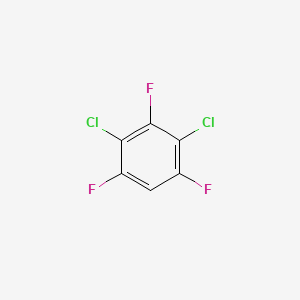

Host Compounds for Dichlorobenzenes

9,10-Dihydro-9,10-ethanoanthracene has been used as a framework for host compounds in the presence of singular dichlorobenzene (o-DCB, m-DCB and p-DCB) guest isomers . This research aimed to determine whether these guest compounds may be separated/purified by means of host–guest chemistry strategies .

Separation of Dichlorobenzene Isomers

One of the host compounds based on the 9,10-Dihydro-9,10-ethanoanthracene framework demonstrated the ability to separate binary guest DCB mixtures . This result is significant given that m-DCB/p-DCB mixtures are extremely difficult to separate in the chemical industry by conventional distillation/crystallization methods .

Microwave-assisted Synthesis

9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, a starting material used in many synthetic routes, can be synthesized using a modified commercial domestic microwave oven . This method provides a high yield of the compound in a short time .

Bioactive Molecule

Ethanoanthracene derivatives, including 9,10-Dihydro-9,10-ethanoanthracene, represent an important class of bioactive molecules . They show a wide range of pharmaceutical activities .

Antidepressants

9,10-Dihydro-9,10-ethanoanthracene and its derivatives have been used in the preparation of antidepressants .

Anti-proliferative Agent

These compounds have shown activity as anti-proliferative agents against Burkitt’s lymphoma cell lines .

Activity Against Multi-drug Resistance

9,10-Dihydro-9,10-ethanoanthracene and its derivatives have shown activity against multi-drug resistance (MDR) in cancer cells .

Activity Against Malaria

These compounds have also shown activity against the malaria strain Plasmodium falciparum .

Direcciones Futuras

Propiedades

IUPAC Name |

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-6-12-11(5-1)15-9-10-16(12)14-8-4-3-7-13(14)15/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPCQVCZKDIGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205309 | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dihydro-9,10-ethanoanthracene | |

CAS RN |

5675-64-9 | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzobicyclo[2.2.2]octadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9,10-dihydro-9,10-ethanoanthracene?

A1: 9,10-dihydro-9,10-ethanoanthracene has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.

Q2: What are the key spectroscopic features of 9,10-dihydro-9,10-ethanoanthracene?

A2: 9,10-dihydro-9,10-ethanoanthracene and its derivatives have been extensively characterized using spectroscopic techniques such as NMR (1H and 13C), IR, and Mass Spectrometry. [, , , , , , , , ] For example, the presence of characteristic peaks in 1H NMR spectra helps in understanding the conformation and dynamics of substituents on the 9,10-dihydro-9,10-ethanoanthracene scaffold. [, ]

Q3: What is the thermal stability of polymers containing 9,10-dihydro-9,10-ethanoanthracene units?

A3: Polymers incorporating 9,10-dihydro-9,10-ethanoanthracene units often exhibit high thermal stability. For instance, polyesters containing these units have shown good thermal stability up to 320 °C as measured by thermogravimetric analysis. [] Thermal treatment of these polymers can lead to the elimination of ethylene via a retro [4+2] reaction, resulting in polymers with higher glass transition temperatures (Tg) and storage moduli. []

Q4: Can 9,10-dihydro-9,10-ethanoanthracene derivatives be used to create porous materials?

A4: Yes, incorporating 9,10-dihydro-9,10-ethanoanthracene units into polymer structures can lead to materials with high free volume and microporosity. For instance, copolymers where spiro-units of PIM-1 are replaced with 9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetrol (CO1) units have shown microporosity confirmed by N2 sorption, positron annihilation lifetime spectroscopy (PALS), Xe sorption, and 129Xe NMR spectroscopy. []

Q5: How are 9,10-dihydro-9,10-ethanoanthracene derivatives employed in asymmetric catalysis?

A5: Chiral diamines derived from 9,10-dihydro-9,10-ethanoanthracene, such as (11R,12R)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, serve as important chiral backbones for ligands used in asymmetric catalysis. [] One prominent example is its application in the Trost asymmetric allylic alkylation. []

Q6: Can you provide examples of 9,10-dihydro-9,10-ethanoanthracene-based ligands in palladium-catalyzed reactions?

A6: 9,10-Dihydro-9,10-ethanoanthracene-11,12-diimine ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [, ] These ligands, especially those with bulky and electron-donating substituents, enhance the efficiency of the reaction, allowing for the use of low catalyst concentrations (as low as 0.01 mol%). []

Q7: How is computational chemistry used to study 9,10-dihydro-9,10-ethanoanthracene derivatives?

A7: Density functional theory (DFT) calculations are frequently employed to understand the electronic properties, relative stabilities, and NMR spectra of 9,10-dihydro-9,10-ethanoanthracene derivatives. [, ] For example, DFT studies on chlorinated ethanoanthracenes provided insights into their relative stabilities and polarity. [] Additionally, DFT calculations combined with experimental data help in elucidating the stereoselectivity of reactions involving these compounds. []

Q8: How do substituents on the 9,10-dihydro-9,10-ethanoanthracene scaffold influence its properties?

A8: Substituents significantly impact the reactivity and properties of 9,10-dihydro-9,10-ethanoanthracene derivatives. For example, in the nitration of 9-substituted ethanoanthracenes, the position of the substituent directs the nitration towards the β-positions of the aromatic ring. [] Furthermore, the type of substituent on the bridgehead carbon influences the rotational barrier and spatial disposition of N-(2'-methylphenyl) groups in succinimide derivatives. []

Q9: Are there any studies on improving the formulation and stability of 9,10-dihydro-9,10-ethanoanthracene derivatives?

A9: While the provided research papers do not delve into detailed formulation strategies, they highlight the impact of factors like temperature and solvent on the stability and properties of 9,10-dihydro-9,10-ethanoanthracene derivatives. [, , ] This information is crucial for developing appropriate formulation and storage conditions for these compounds.

Q10: How do 9,10-dihydro-9,10-ethanoanthracene derivatives contribute to supramolecular chemistry?

A10: The rigid, roof-shaped structure of many 9,10-dihydro-9,10-ethanoanthracene derivatives makes them attractive building blocks in supramolecular chemistry. [, ] For example, they can act as host molecules in the formation of clathrates, crystalline inclusion compounds with guest molecules. [, , , ] The selectivity of clathrate formation can be influenced by the nature of the substituents on the 9,10-dihydro-9,10-ethanoanthracene framework. [, ]

Q11: Can 9,10-dihydro-9,10-ethanoanthracene derivatives form chiral supramolecular structures?

A11: Yes, chiral 9,10-dihydro-9,10-ethanoanthracene derivatives, such as (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, can assemble with other chiral components to create supramolecular systems with helical chirality. [] The chirality of these systems is often induced by the interplay of central, axial, and helical chiralities of the component molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.